molecular formula C11H12O2S B15319851 (E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid

(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid

Cat. No.: B15319851
M. Wt: 208.28 g/mol
InChI Key: YNUHARQVSMGMJZ-AATRIKPKSA-N
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Description

3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced benzothiophene derivatives.

Scientific Research Applications

3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound’s structure allows it to bind to these enzymes and disrupt their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid is unique due to its specific structural features that allow it to interact with a variety of molecular targets

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

(E)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h5-7H,1-4H2,(H,12,13)/b6-5+

InChI Key

YNUHARQVSMGMJZ-AATRIKPKSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=CS2)/C=C/C(=O)O

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C=CC(=O)O

Origin of Product

United States

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